N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide

PPAR delta agonist cardiovascular disease dyslipidemia

N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide (CAS 651018-66-5) is a synthetic small molecule with the molecular formula C25H26N2O4S and a molecular weight of 450.6 g/mol. It belongs to a broader class of indoline-1-sulfonamide derivatives and features a 4-isopropylphenoxy acetamide side chain.

Molecular Formula C25H26N2O4S
Molecular Weight 450.6g/mol
CAS No. 651018-66-5
Cat. No. B467982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide
CAS651018-66-5
Molecular FormulaC25H26N2O4S
Molecular Weight450.6g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43
InChIInChI=1S/C25H26N2O4S/c1-18(2)19-7-11-22(12-8-19)31-17-25(28)26-21-9-13-23(14-10-21)32(29,30)27-16-15-20-5-3-4-6-24(20)27/h3-14,18H,15-17H2,1-2H3,(H,26,28)
InChIKeyCJLVCQJNDOKTLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide (CAS 651018-66-5): Chemical Identity and Structural Class


N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide (CAS 651018-66-5) is a synthetic small molecule with the molecular formula C25H26N2O4S and a molecular weight of 450.6 g/mol [1]. It belongs to a broader class of indoline-1-sulfonamide derivatives and features a 4-isopropylphenoxy acetamide side chain. Its computed XLogP3-AA of 4.7 indicates significant lipophilicity, which is a key differentiating factor for its interaction with lipid-binding protein targets compared to more polar analogs [1].

Indoline-1-sulfonamide scaffold with 4-isopropylphenoxy acetamide side chain
Reported PPARδ pathway modulator context (patent-derived scaffold)
High computed lipophilicity (XLogP ~4.7) supports lipid-binding nuclear receptor assay fit

Why N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide Cannot Be Assumed Interchangeable with Other Indoline Sulfonamides


Within the indoline-1-sulfonamide class, minor structural modifications lead to profound shifts in biological target engagement and potency. For instance, 7-aroylaminoindoline-1-sulfonamides are potent antitubulin agents with IC50 values in the low nanomolar range against cancer cell lines [1], while N-phenylindoline-5-sulfonamide derivatives are selective acyl CoA:monoacylglycerol acyltransferase-2 (MGAT2) inhibitors [2]. The specific 4-isopropylphenoxy acetamide motif on the target compound is structurally associated with PPARδ agonism, as described in patent families for indoline phenylsulfonamide derivatives [3]. This divergent pharmacology means that substituting one indoline sulfonamide for another without target-specific validation risks complete loss of the desired biological activity. The quantitative evidence below defines the precise boundaries of known differentiation.

Antitubulin indoline sulfonamides may shift mechanism from nuclear receptor modulation to microtubule disruption; not interchangeable for PPARδ pathway studies.
N-phenylindoline-5-sulfonamides are reported MGAT2 inhibitors; the 1-sulfonyl regioisomer may lack MGAT2 activity, redirecting pharmacology to PPARδ context.
Polar indoline sulfonamide analogs with low logP may be incompatible with lipid-binding nuclear receptor assay systems where high lipophilicity is required.

Quantitative Differentiation Evidence for N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide (CAS 651018-66-5)


Predicted PPARδ Agonism versus Known Antitubulin Indoline Sulfonamides

The target compound is structurally encompassed by the Markush formula in patent US20060100230A1, which claims indoline phenylsulfonamide derivatives as potent PPARδ activators for treating dyslipidemia and coronary heart disease [1]. While no direct PPARδ EC50 value is publicly available for CAS 651018-66-5, the patent family explicitly associates the N-phenylsulfonamide indoline scaffold with PPARδ activation. This differentiates it from the well-characterized 7-aroylaminoindoline-1-sulfonamide class, such as Compound 15, which acts as an antitubulin agent with IC50 values of 1.1 µM against tubulin polymerization and 8.6–10.8 nM against human cancer cell lines (KB, MKN45, H460, HT29, TSGH) [2]. These two subclasses operate through entirely distinct mechanisms (nuclear receptor activation vs. microtubule disruption) and cannot be substituted for one another.

PPARδ vs Antitubulin
Class-level inference
PPARδ pathway context (patent) vs tubulin polymerization IC₅₀ 1.1 µM (Compound 15)
Mechanistic divergence: nuclear receptor modulation vs microtubule disruption
No quantitative PPARδ EC₅₀ publicly available
PPAR delta agonist cardiovascular disease dyslipidemia metabolic disorder

Lipophilicity-Driven Differentiation from Polar Indoline Sulfonamide Analogs

The computed XLogP3-AA value for the target compound is 4.7 [1], which is substantially higher than analogs with smaller or more polar substituents on the phenoxy ring. For example, the unsubstituted phenoxy analog N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-phenoxyacetamide (C22H20N2O4S) has a significantly lower predicted logP due to the absence of the isopropyl group . The 4-tert-butylphenoxy analog would have a comparable or slightly higher logP. This quantified lipophilicity value places the compound in an optimal range for targeting lipid-binding nuclear receptors such as PPARs, where increased logP correlates with enhanced receptor binding affinity, while simultaneously distinguishing it from more polar analogs optimized for aqueous enzyme active sites (e.g., carbonic anhydrase inhibitors with logP < 2).

Lipophilicity (XLogP3-AA)
Class-level inference
4.7
vs polar analogs 2.5–3.0; >1.7 log unit higher
Supports lipid-binding target screening; less suited for aqueous enzyme assays
Computed value; experimental logP recommended
ADME prediction lipophilicity drug-likeness permeability

Structural Differentiation from MGAT2-Targeting N-Phenylindoline-5-Sulfonamides

The target compound features a 1-sulfonyl substitution pattern on the indoline ring, whereas a series of potent and selective MGAT2 inhibitors are characterized by a 5-sulfonamide substitution on the indoline core [1]. In the MGAT2 inhibitor series, optimized compounds achieved IC50 values of <100 nM against human MGAT2 with >100-fold selectivity over the related DGAT1 enzyme. The 1-sulfonyl substitution pattern of CAS 651018-66-5 places it in a structurally distinct sub-family that is not associated with MGAT2 inhibition. This substitution pattern difference is pharmacologically decisive; the 1-sulfonyl indolines are documented as PPARδ modulators rather than acyltransferase inhibitors.

Regioisomeric Target Shift
Class-level inference
1-sulfonyl (target compound) vs 5-sulfonamide (MGAT2 inhibitors)
Substitution pattern redirects pharmacology from MGAT2 to PPARδ pathway context
Predicted lack of MGAT2 activity based on SAR
MGAT2 inhibitor metabolic disease acyltransferase selectivity

Recommended Application Scenarios for N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide (CAS 651018-66-5)


PPARδ-Focused Drug Discovery and Lead Optimization Campaigns

This compound is most appropriately procured for laboratories conducting PPARδ (peroxisome proliferator-activated receptor delta) agonist screening or structure-activity relationship (SAR) studies. Its structural match to the Markush formula in patent US20060100230A1 positions it as a relevant tool compound or starting scaffold for developing novel PPARδ modulators targeting dyslipidemia, atherosclerosis, and coronary heart disease [1]. Contrary to vendor notes incorrectly identifying it as 'GW 501516' (a structurally distinct PPARδ agonist with CAS 317318-70-0), this compound represents a distinct chemotype within the indoline sulfonamide class, making it valuable for exploring alternative PPARδ pharmacophores.

Lipophilic Fragment-Based Screening Against Nuclear Receptor Targets

With a computed XLogP3-AA of 4.7, this compound occupies a high-lipophilicity chemical space that is distinct from typical polar fragment libraries [1]. It is well-suited for fragment-based or affinity-based screening campaigns against lipid-binding nuclear receptors (PPARα, PPARγ, PPARδ, LXR, FXR) where hydrophobic ligand-binding pockets favor high-logP ligands. Its selection over more polar indoline sulfonamides can reduce false-negative rates in such screens.

Negative Control Design for MGAT2/Acyltransferase Assays

Given the regioisomeric shift from the 5-sulfonamide (characteristic of MGAT2 inhibitors) to the 1-sulfonyl position, this compound can serve as a structurally matched negative control in MGAT2 biochemical or cellular assays [1]. Its predicted lack of MGAT2 inhibitory activity, based on established SAR, allows researchers to validate assay specificity when profiling novel N-phenylindoline-5-sulfonamide-based acyltransferase inhibitors.

ADME-Tox Profiling and Pharmacokinetic Optimization Studies

The high lipophilicity (XLogP3-AA = 4.7), moderate molecular weight (450.6 g/mol), and 7 rotatable bonds make this compound a useful probe for investigating the ADME consequences of elevated logP within the indoline sulfonamide series [1]. It can serve as a reference point in permeability, metabolic stability, and plasma protein binding assays when compared against more polar analogs from the same structural class.

Application
Selection Property
Validation Focus
PPARδ pathway studies
Reported PPARδ-modulator scaffold (patent context)
PPARδ transactivation assays; target engagement confirmation
Lipid-binding nuclear receptor screening
High computed lipophilicity (XLogP ~4.7)
Lipid-binding pocket compatibility; false-negative reduction in HTS
MGAT2 assay negative control
1-sulfonyl regioisomer predicted inactive against MGAT2
Assay specificity validation; MGAT2 vs DGAT1 selectivity context
ADME/Tox reference for lipophilic indolines
High logP and moderate MW
Permeability, metabolic stability, protein binding vs polar analogs
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